4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
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Overview
Description
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a benzothiophene moiety, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidine ring, the introduction of the benzothiophene moiety, and the esterification of the carboxylate group. Common reagents used in these steps include thionyl chloride, ethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The chlorine atom in the benzothiophene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiophene moiety.
Scientific Research Applications
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The thiazolidine ring and benzothiophene moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and benzothiophene-based molecules. Examples include:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Benzothiophene-2-carboxylate: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLATE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16ClNO3S3 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-chloro-6-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C22H16ClNO3S3/c1-3-24-20(25)17(30-22(24)28)11-13-5-7-14(8-6-13)27-21(26)19-18(23)15-9-4-12(2)10-16(15)29-19/h4-11H,3H2,1-2H3/b17-11- |
InChI Key |
NMKUGSDWKNAGMF-BOPFTXTBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)SC1=S |
Origin of Product |
United States |
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